molecular formula C21H20N2O2S B11620240 N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B11620240
M. Wt: 364.5 g/mol
InChI Key: RAGREMQLIPSXAO-UHFFFAOYSA-N
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Description

N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a phenyl group, and a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves the reaction of 2,4-dimethylaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then reacted with phenylacetic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized thiophenes.

Mechanism of Action

The mechanism of action of N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2,6-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
  • N-{1-[(3,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide
  • N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Uniqueness

N-{1-[(2,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct interactions with molecular targets compared to its analogs.

Properties

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

IUPAC Name

N-[1-(2,4-dimethylanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H20N2O2S/c1-14-10-11-17(15(2)13-14)22-20(19(24)16-7-4-3-5-8-16)23-21(25)18-9-6-12-26-18/h3-13,20,22H,1-2H3,(H,23,25)

InChI Key

RAGREMQLIPSXAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3)C

Origin of Product

United States

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